molecular formula C20H16FN5O B4520964 1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4520964
M. Wt: 361.4 g/mol
InChI Key: GDPXUZQVPQSZJC-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethyl group, a pyrrolyl group, and a pyrazole carboxamide moiety

Scientific Research Applications

1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets. It may also serve as a tool compound for studying specific biological processes.

    Industrial Applications: The compound’s chemical reactivity and stability make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the pyridinylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and an appropriate catalyst.

    Incorporation of the pyrrolyl group: This step may involve a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the pyrrole ring.

    Formation of the carboxamide moiety: This final step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.

    1-(2-bromophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.

    1-(2-methylphenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of 1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c21-17-7-1-2-8-18(17)26-20(25-10-3-4-11-25)16(14-24-26)19(27)23-13-15-6-5-9-22-12-15/h1-12,14H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPXUZQVPQSZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NCC3=CN=CC=C3)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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